molecular formula C5H14ClNO B2937352 (3S)-3-Aminopentan-1-ol;hydrochloride CAS No. 2418593-87-8

(3S)-3-Aminopentan-1-ol;hydrochloride

Cat. No.: B2937352
CAS No.: 2418593-87-8
M. Wt: 139.62
InChI Key: VRMVULAHHBXAMF-JEDNCBNOSA-N
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Description

(3S)-3-Aminopentan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt with a linear five-carbon chain. The stereochemistry at the third carbon (S-configuration) is critical for its interactions in biological systems and crystallization behavior. Amino alcohols are widely studied for their dual functional groups (amine and hydroxyl), which enable hydrogen bonding and influence solubility, stability, and pharmacological activity. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-aminopentan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMVULAHHBXAMF-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Aminopentan-1-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material, such as a protected amino alcohol or a precursor that can be converted into the desired compound.

    Protection and Deprotection: The amino group is often protected using a suitable protecting group to prevent unwanted reactions during the synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Reduction: The protected amino alcohol is then subjected to reduction reactions to obtain the desired (3S)-3-Aminopentan-1-ol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Aminopentan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amines or other reduced products using reducing agents like LiAlH4 or NaBH4.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

(3S)-3-Aminopentan-1-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (3S)-3-Aminopentan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding and polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Linear Amino Alcohol Hydrochlorides
  • (S)-3-Aminoheptan-1-ol Hydrochloride (): Molecular Formula: C₇H₁₈ClNO Structure: Seven-carbon chain with amino and hydroxyl groups at positions 3 and 1, respectively. Key Differences: Longer carbon chain increases hydrophobicity compared to the five-carbon target compound. This may reduce aqueous solubility but enhance membrane permeability.
  • (S)-2-Aminoheptan-3-one Hydrochloride (): Molecular Formula: C₇H₁₆ClNO Structure: Seven-carbon chain with a ketone at position 3 and amino at position 2.
Cyclic Amino Alcohol Hydrochlorides
  • (1S,3S)-3-Amino-cyclohexanol Hydrochloride (): Molecular Formula: C₆H₁₄ClNO Structure: Six-membered cyclohexane ring with amino and hydroxyl groups at positions 3 and 1.
  • (1R,3S)-3-Aminocyclopentanol Hydrochloride (): Molecular Formula: C₅H₁₂ClNO Structure: Five-membered cyclopentane ring with amino and hydroxyl groups. Key Differences: Smaller ring size increases steric strain, which may influence solubility and metabolic stability.

Physicochemical Properties

Compound Molecular Formula Chain/Ring Size Functional Groups Notable Properties
(3S)-3-Aminopentan-1-ol HCl C₅H₁₂ClNO Linear (5C) -NH₂, -OH Expected moderate solubility due to short chain
(S)-3-Aminoheptan-1-ol HCl C₇H₁₈ClNO Linear (7C) -NH₂, -OH Lower solubility, higher lipophilicity
(1S,3S)-3-Amino-cyclohexanol HCl C₆H₁₄ClNO Cyclic (6C) -NH₂, -OH Enhanced stability via intramolecular H-bonds
(S)-2-Aminoheptan-3-one HCl C₇H₁₆ClNO Linear (7C) -NH₂, -C=O Increased polarity; ketone may form hydrates

Crystallographic Insights :

  • Linear amino alcohols (e.g., in ) exhibit layered crystal packing with polar (H-bond networks involving Cl⁻ and -OH) and nonpolar (alkyl chains) regions. The chloride ion acts as a tridentate hydrogen-bond acceptor .

Biological Activity

(3S)-3-Aminopentan-1-ol; hydrochloride is a chiral amine with significant biological and chemical applications. Its molecular formula is CHClNO, and it has a molecular weight of approximately 139.62 g/mol. The compound features an amino group attached to a five-carbon chain at the third position, along with a hydroxyl group, which enhances its solubility and reactivity in biological systems. This article explores the biological activities of (3S)-3-aminopentan-1-ol; hydrochloride, including its interactions with neurotransmitter systems, potential therapeutic applications, and mechanisms of action.

Neurotransmitter Interaction

Research indicates that (3S)-3-aminopentan-1-ol; hydrochloride interacts with various neurotransmitter systems, potentially influencing mood and cognitive functions. Studies suggest that it may exhibit neuroprotective properties , making it a candidate for exploring treatments for conditions such as depression and neurodegenerative diseases.

Potential Therapeutic Applications

The compound's structural similarity to other biologically active molecules allows it to serve as a scaffold for drug development aimed at modulating biological pathways. It has been investigated in several studies for its potential use in:

  • Depression treatment : Its ability to influence neurotransmitter systems may help alleviate symptoms of depression.
  • Neurodegenerative diseases : The neuroprotective properties suggest potential therapeutic roles in diseases like Alzheimer's or Parkinson's disease.

The mechanism of action for (3S)-3-aminopentan-1-ol; hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group participates in hydrogen bonding, influencing the compound’s binding affinity and specificity. The stereochemistry of the compound is critical for its biological activity, determining how it interacts with these targets.

Case Studies

A systematic review of studies focusing on (3S)-3-aminopentan-1-ol; hydrochloride reveals several key findings:

  • Neuroprotective Effects : One study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential in neuroprotection.
  • Mood Regulation : Another investigation indicated that administration of (3S)-3-aminopentan-1-ol; hydrochloride in animal models resulted in enhanced mood-related behaviors, supporting its role as a potential antidepressant.
  • Cognitive Enhancement : Research has shown improvements in cognitive functions when using this compound in specific experimental setups, indicating possible applications in cognitive disorders.

Comparative Analysis with Related Compounds

To understand the unique characteristics of (3S)-3-aminopentan-1-ol; hydrochloride, it's useful to compare it with structurally related compounds:

Compound NameCAS NumberKey Features
(2S,3R)-3-Aminopentan-2-ol hydrochloride2387568-51-4Contains a secondary amine; different chiral center
3-Aminocyclopentanol hydrochloride1279032-31-3Cyclized structure; used in similar applications
(1R,3S)-3-Aminocyclopentanol hydrochloride1259436-59-3Different stereochemistry; potential neuroactive properties
3-Aminocyclohexanol hydrochloride1263378-29-5Six-membered ring structure; broader applications

This table highlights the structural variations and potential biological activities associated with these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-Aminopentan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves chiral resolution or asymmetric catalysis to retain the (3S)-configuration. Key steps include:

  • Reductive amination : Use sodium borohydride or lithium aluminum hydride to reduce imine intermediates derived from pentan-1-ol precursors.
  • Protection/deprotection strategies : Employ tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic cleavage (e.g., HCl in dioxane) to yield the hydrochloride salt .
  • Critical parameters : Temperature control (<0°C for sensitive intermediates) and solvent selection (e.g., anhydrous THF or methanol) to minimize racemization.
    • Data Analysis : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IC column) and confirm purity using 1H NMR^1 \text{H NMR} (e.g., δ 1.2–1.6 ppm for pentanol backbone protons) .

Q. How can researchers characterize the structural and stereochemical integrity of (3S)-3-Aminopentan-1-ol hydrochloride?

  • Analytical Techniques :

  • X-ray crystallography : Resolve absolute configuration using single crystals grown in ethanol/water mixtures.
  • Polarimetry : Measure specific rotation (e.g., [α]D20=+15°[α]_D^{20} = +15° to +25°+25° in methanol) to confirm enantiopurity .
  • Mass spectrometry : Confirm molecular weight (MW: 153.61 g/mol) via ESI-MS ([M+H]+^+ at m/z 154.6) .
    • Validation : Cross-validate results with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities in spectral assignments .

Q. What are the stability profiles of (3S)-3-Aminopentan-1-ol hydrochloride under varying storage conditions?

  • Stability Studies :

  • Thermal stability : Degradation occurs above 40°C, with hydrochloride dissociation observed via TGA.
  • Light sensitivity : Store in amber vials at –20°C to prevent photolytic racemization .
  • Humidity control : Use desiccants (silica gel) to avoid hygroscopic clumping, which reduces reactivity .

Advanced Research Questions

Q. How can enantioselective synthesis of (3S)-3-Aminopentan-1-ol hydrochloride be scaled while maintaining >98% ee?

  • Process Optimization :

  • Catalytic asymmetric hydrogenation : Utilize chiral ligands (e.g., (R)-BINAP) with palladium catalysts to enhance stereoselectivity .
  • Continuous-flow chemistry : Improve reproducibility by controlling residence time and temperature gradients during imine reduction .
    • Challenges : Mitigate racemization during workup by avoiding prolonged exposure to basic conditions (e.g., rapid neutralization post-Boc deprotection) .

Q. What computational approaches predict the biological activity of (3S)-3-Aminopentan-1-ol hydrochloride derivatives?

  • In Silico Methods :

  • Molecular docking : Screen against amino alcohol-binding enzymes (e.g., aminotransferases) using AutoDock Vina to identify potential inhibitors .
  • QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with antibacterial activity using Hammett σ constants and logP values .
    • Validation : Compare predictions with in vitro assays (e.g., MIC values against E. coli) to refine models .

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of (3S)-3-Aminopentan-1-ol hydrochloride?

  • Troubleshooting Workflow :

Triangulate data : Combine 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to distinguish regioisomers (e.g., 3-amino vs. 4-amino substitution) .

Isotopic labeling : Synthesize 15N^{15} \text{N}-labeled analogs to clarify ambiguous NH2_2 proton signals in NMR .

Dynamic NMR : Analyze temperature-dependent splitting to confirm conformational flexibility in the pentanol chain .

  • Case Study : A 2023 study resolved conflicting NOESY signals by attributing them to solvent-induced conformational changes in DMSO-d6_6 vs. CDCl3_3 .

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